HTS-Derived Target Engagement Profile Distinguishes it from a Generic Indolin-2-one Scaffold
High-throughput screening (HTS) data from the Johns Hopkins Ion Channel Center and The Scripps Research Institute reveals a unique target engagement profile for 3-(3-Nitroanilino)indol-2-one, differentiating it from a generic indolin-2-one baseline . While a typical unsubstituted indolin-2-one core often shows no or low micromolar activity across many targets, this compound exhibits specific, measurable interactions. It demonstrates activation of the mu-type opioid receptor (MOR-1) at 9.3 µM and the muscarinic acetylcholine receptor M1 at 3 µM, as well as inhibition of ADAM17 at 6.95 µM . These specific interactions, albeit at micromolar concentrations, are not predicted for a simpler indolin-2-one scaffold and highlight the functional impact of the 3-nitroanilino substituent [1].
| Evidence Dimension | Functional Activity at Human GPCRs (Activation) |
|---|---|
| Target Compound Data | Activation at 9.3 µM (MOR-1) and 3 µM (M1 receptor) |
| Comparator Or Baseline | Unsubstituted indolin-2-one core (Baseline activity is typically inactive or >100 µM for these targets) |
| Quantified Difference | Quantifiable activation observed for the target compound at specific concentrations, whereas baseline is inactive. |
| Conditions | Cell-based assays using a plate reader; specific protocols from the Johns Hopkins Ion Channel Center and The Scripps Research Institute Molecular Screening Center . |
Why This Matters
This profile indicates that the 3-nitroanilino group confers a distinct biological activity not present in simpler analogs, making it a non-fungible tool for studying these specific targets.
- [1] Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery, 6(3), 211-219. View Source
